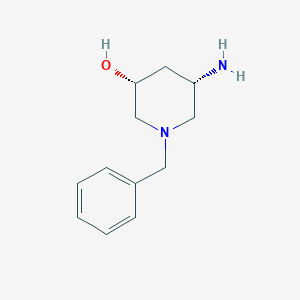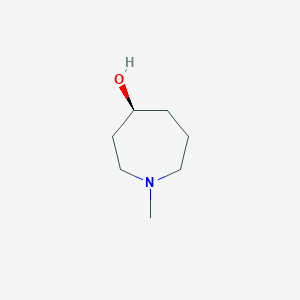
(S)-1-Methyl-azepan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Methyl-azepan-4-ol is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the azepane ring and a methyl group (-CH3) attached to the nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-azepan-4-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the ring-opening of an epoxide with a nitrogen nucleophile followed by subsequent functional group transformations to introduce the hydroxyl and methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions: (S)-1-Methyl-azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Formation of 1-methyl-azepan-4-one.
Reduction: Formation of 1-methyl-azepan-4-amine.
Substitution: Formation of 1-methyl-4-chloroazepane or 1-methyl-4-ethoxyazepane.
科学研究应用
(S)-1-Methyl-azepan-4-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of (S)-1-Methyl-azepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
相似化合物的比较
1-Methyl-azepan-4-ol: The racemic mixture of the compound.
®-1-Methyl-azepan-4-ol: The enantiomer with the opposite configuration.
1-Methyl-azepane: The parent compound without the hydroxyl group.
Uniqueness: (S)-1-Methyl-azepan-4-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomer may exhibit different biological activity and selectivity compared to its ®-counterpart and the racemic mixture.
属性
IUPAC Name |
(4S)-1-methylazepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOHWLGZMRLRM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189494.png)
![1-O-benzyl 4-O-ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189515.png)
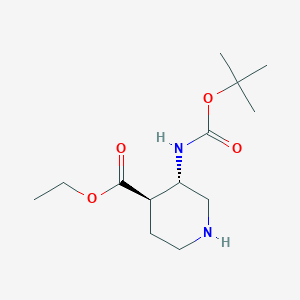
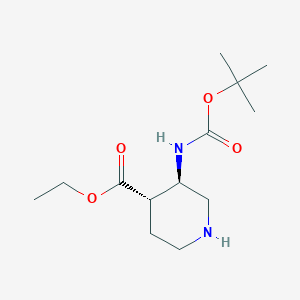
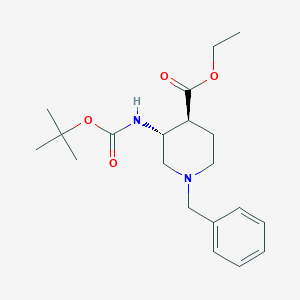

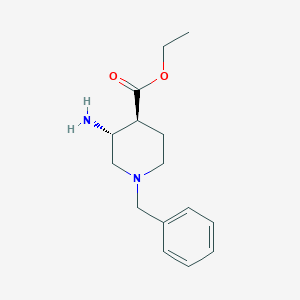
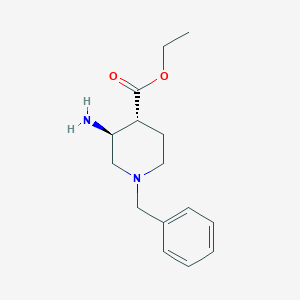
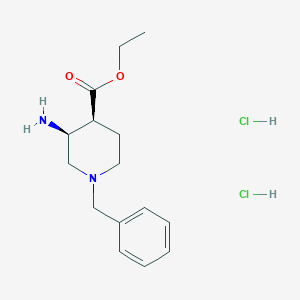
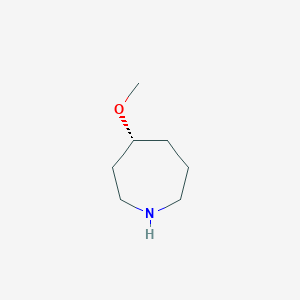
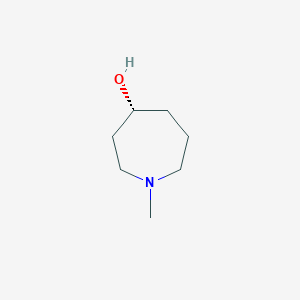
![(1S)-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B8189578.png)
